Suzuki Coupling: Reduced Dehalogenation
In a direct head-to-head comparison of chloro, bromo, and iodo aminopyrazoles in the Suzuki–Miyaura reaction, the bromo and chloro derivatives were superior to the iodo analog due to a reduced propensity for dehalogenation side reactions [1]. This side reaction represents a significant yield and purity concern for iodopyrazoles that is mitigated with the bromo derivative.
| Evidence Dimension | Propensity for dehalogenation side reaction during Suzuki–Miyaura coupling |
|---|---|
| Target Compound Data | Reduced dehalogenation (superior to iodo) |
| Comparator Or Baseline | 4-Iodo-1,3-dimethyl-1H-pyrazole (CAS 6647-97-8): Increased dehalogenation side reaction |
| Quantified Difference | Bromo > Iodo (qualitative superiority) |
| Conditions | Suzuki–Miyaura cross-coupling of halogenated aminopyrazoles with aryl/heteroaryl boronic acids |
Why This Matters
Reduced side reactions translate to higher isolated yields and fewer purification steps, lowering total synthesis cost and improving reproducibility.
- [1] Jedinák, L.; Zátopková, R.; Zemánková, H.; Šustková, A.; Cankař, P. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. 2016. View Source
